Cas no 811-98-3 (Methanol-d4, 99.8%(High purity))

Methanol-d4, 99.8%(High purity) structure
811-98-3 structure
Produktname:Methanol-d4, 99.8%(High purity)
CAS-Nr.:811-98-3
MF:CH4O
MW:36.0665073394775
MDL:MFCD08460912
CID:83087
PubChem ID:24851634

Methanol-d4, 99.8%(High purity) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • methanol-d4
    • Deuterated methanol
    • Methyl Alcohol-d4
    • Methyl-d3 alcohol-d
    • Perdeuteromethanol
    • (2H4)methanol
    • Methanol-12C,d4
    • CH4O
    • Methanol(d4)
    • trideuterio(deuteriooxy)methane
    • Methan-d3-ol-d
    • Methanol-d4 99.8 atoM D for NMR
    • Methyl-12C-d3 alcohol-d
    • Methyl-d3 alcohol d
    • Tetradeuteromethanol
    • Perdeuteriomethanol
    • Methyl Alcohol-d4 99.8atom%D
    • Tetradeuteromethanol 99.8atom%D
    • CD3OD
    • METHANOL (D4)
    • Methanol-d4, 99.8%(High purity)
    • Methanol-d4 (6CI, 7CI, 8CI, 9CI)
    • Methyl hydroxide (CD3OD)
    • Perdeuterated methanol
    • Perdeuterated methyl alcohol
    • Tetradeuteriomethanol
    • Methanol D4
    • MFCD00044637
    • Methanol D4 >99.8%(+0.03% TMS)
    • Methyl-d3 alcohol-d, cont. 0.03 v/v% TMS
    • Methanol-d4, 99.8 atom % D, contains 0.03 % (v/v) TMS
    • Methanol-d4, '100%', >=99.96 atom % D, contains 0.03 % (v/v) TMS
    • Methanol-D4 >99.8 Atom % D
    • Methanol-d4, >=99.8 atom % D, contains 1 % (v/v) TMS
    • AKOS015917660
    • 4% METHANOL + 96% METHANOL-D4
    • M1888
    • Methanol-d4, >=99.8 atom % D, contains 0.05 % (v/v) TMS
    • CHEBI:156265
    • trideuterio deuteriooxy methane
    • Methanol-D4 >99.5%
    • ((2)H3)methan((2)H)ol
    • Methanol-D4 >99.5% (+ 0.03%TMS)
    • Methanol-d4, '100%', 99.96 atom % D
    • Methanol-d4, reagent grade, >=99 atom % D, >=99% (CP)
    • ((2)H4)methanol
    • M1869
    • Methanol-d4, >=99.8 atom % D
    • Methanol-d4, 99 atom % D
    • Methanol-12C,d4, 99.95 atom % 12C, 99.8 atom % D
    • Methanol-d4, 99.8 atom % D
    • EINECS 212-378-6
    • Methanol-d4, anhydrous, >=99.8 atom % D
    • Q1100804
    • Methanol-d4, >=99.8 atom % D, contains 0.1 % (v/v) TMS
    • DTXSID801010038
    • Methanol-d4, >=99.8 atom % D, anhydrous
    • Methanol-d4, '100%', >=99.96 atom % D, >=99% (CP)
    • 811-98-3
    • Methanol-d4, >=99.8 atom % D, contains 0.03 % (v/v) TMS
    • Methyl Alcohol-d4 (Methanol-d4)
    • MDL: MFCD08460912
    • Inchi: 1S/CH4O/c1-2/h2H,1H3/i1D3,2D
    • InChI-Schlüssel: OKKJLVBELUTLKV-MZCSYVLQSA-N
    • Lächelt: C([2H])([2H])([2H])O[2H]

Berechnete Eigenschaften

  • Genaue Masse: 36.05130
  • Monoisotopenmasse: 36.051
  • Isotopenatomanzahl: 4
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 2
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 2
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 20.2
  • Oberflächenladung: 0
  • XLogP3: -0.5
  • Tautomerzahl: nichts

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 0.888 g/mL at 25 °C(lit.)
  • Schmelzpunkt: -99 °C (lit.)
  • Siedepunkt: 65.4 °C(lit.)
  • Flammpunkt: Fahrenheit: 51.8° f< br / >Celsius: 11° C< br / >
  • Brechungsindex: n20/D 1.326(lit.)
  • Wasserteilungskoeffizient: Miscible with water, ethanol, ether, acetone and chloroform.
  • Stabilität/Haltbarkeit: Stable. Incompatible with moisture, acids, acid chlorides, acid anhydrides, oxidizing agents, reducing agents, alkali metals. Highly flammable.
  • PSA: 20.23000
  • LogP: -0.39150
  • Sensibilität: Lichtempfindlich und feuchtigkeitsempfindlich
  • Löslichkeit: Nicht bestimmt

Methanol-d4, 99.8%(High purity) Sicherheitsinformationen

  • Symbol: GHS02 GHS06 GHS08
  • Prompt:gefährlich
  • Signalwort:Danger
  • Gefahrenhinweis: H225,H301,H311,H331,H370
  • Warnhinweis: P210,P260,P280,P301+P310,P307+P311
  • Transportnummer gefährlicher Stoffe:UN 1230 3/PG 2
  • WGK Deutschland:1
  • Code der Gefahrenkategorie: 11-23/24/25-39/23/24/25
  • Sicherheitshinweise: S7-S16-S36/37-S45
  • FLUKA MARKE F CODES:10-21
  • RTECS:PC1400000
  • Identifizierung gefährlicher Stoffe: F T
  • Lagerzustand:Entflammbarer Bereich
  • PackingGroup:II
  • Sicherheitsbegriff:3
  • Verpackungsgruppe:II
  • TSCA:Yes
  • Risikophrasen:R11; R23/24/25; R39/23/24/25
  • Gefahrenklasse:3
  • Explosionsgrenze:5.5-36.5%(V)

Methanol-d4, 99.8%(High purity) Zolldaten

  • HS-CODE:2845900010
  • Zolldaten:

    China Zollkodex:

    2845900010

Methanol-d4, 99.8%(High purity) Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Apollo Scientific
DE78G-50ml
Methanol-D4 >99.5 Atom % D 50ml bottle
811-98-3 >99.5 Atom % D
50ml
£123.00 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
C400016-25g
Methanol-d4, 99.8%(High purity)
811-98-3 99.8%D
25g
¥720.00 2023-07-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
MT659-25g
Methanol-d4, 99.8%(High purity)
811-98-3 99.8 atom%D
25g
¥1134.0 2022-05-30
Oakwood
103497-25ml
Methanol-D4 >99.5% (+ 0.03%TMS)
811-98-3 >99.9%
25ml
$152.00 2024-07-19
abcr
AB210473-2 pce
Methanol-d4, 99.8%(Isotopic), contains 0.05% v/v TMS (ampouled); .
811-98-3 99.8%
2 pce
€83.30 2024-06-12
Apollo Scientific
DE70FT-10ml
Methanol-D4 >99.8 Atom % D 0.03% TMS
811-98-3 >99.8 Atom % D
10ml
£44.00 2022-04-28
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
444758-10X0.75ML
811-98-3
10X0.75ML
¥2389.45 2023-01-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
439029-10G
811-98-3
10G
¥1247.7 2023-01-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
151947-50G-SB
811-98-3
50G
¥5457.15 2023-01-17
Apollo Scientific
DE70H-25ml
Methanol-D4 >99.8 Atom % D 25ml bottle
811-98-3 >99.8 Atom % D
25ml
£65.00 2025-02-19

Methanol-d4, 99.8%(High purity) Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
Referenz
Intramolecular reductive elimination of methane from a dinuclear palladium complex containing methyl and hydride on adjacent palladium centers
Kellenberger, B.; et al, Journal of the American Chemical Society, 1985, 107(21), 6105-7

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Catalysts: Potassium carbonate ,  (OC-6-52)-Carbonylchloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… Solvents: Isopropanol ;  3 h, rt → 140 °C; 1.5 h, 140 °C → 0 °C
2.1 Catalysts: Potassium carbonate ,  (OC-6-52)-Carbonylchloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… Solvents: 2-Propan-1,1,1,2,3,3,3-d7-ol-d ;  3 h, rt → 140 °C; 1.5 h, 140 °C → 0 °C
Referenz
Transfer Hydrogenation of Organic Formates and Cyclic Carbonates: An Alternative Route to Methanol from Carbon Dioxide
Kim, Seung Hyo; et al, ACS Catalysis, 2014, 4(10), 3630-3636

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Catalysts: Sodium bicarbonate
2.1 Catalysts: Lithium tetrafluoroborate ,  Lithium borohydride
Referenz
Efficient syntheses and chemistry of indolactam-V and its analogs
Masuda, Toshiya; et al, Agricultural and Biological Chemistry, 1989, 53(8), 2257-60

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Catalysts: Potassium carbonate ,  (OC-6-52)-Carbonylchloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… Solvents: Isopropanol ;  12 h, rt → 140 °C; 1.5 h, 140 °C → 0 °C
2.1 Catalysts: Potassium carbonate ,  (OC-6-52)-Carbonylchloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… Solvents: 2-Propan-1,1,1,2,3,3,3-d7-ol-d ;  3 h, rt → 140 °C; 1.5 h, 140 °C → 0 °C
Referenz
Transfer Hydrogenation of Organic Formates and Cyclic Carbonates: An Alternative Route to Methanol from Carbon Dioxide
Kim, Seung Hyo; et al, ACS Catalysis, 2014, 4(10), 3630-3636

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Deuterium atom ;  15 K
Referenz
Formation of deuterated formaldehyde on low temperature surfaces: Isotope effect of quantum tunneling reactions
Hidaka, H.; et al, AIP Conference Proceedings, 2013, 1543, 318-325

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Catalysts: Potassium carbonate ,  (OC-6-52)-Carbonylchloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… Solvents: 2-Propan-1,1,1,2,3,3,3-d7-ol-d ;  3 h, rt → 140 °C; 1.5 h, 140 °C → 0 °C
Referenz
Transfer Hydrogenation of Organic Formates and Cyclic Carbonates: An Alternative Route to Methanol from Carbon Dioxide
Kim, Seung Hyo; et al, ACS Catalysis, 2014, 4(10), 3630-3636

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Catalysts: Potassium carbonate ,  (OC-6-52)-Carbonylchloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… Solvents: Isopropanol ;  12 h, rt → 140 °C; 1.5 h, 140 °C → 0 °C
2.1 Catalysts: Potassium carbonate ,  (OC-6-52)-Carbonylchloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… Solvents: 2-Propan-1,1,1,2,3,3,3-d7-ol-d ;  3 h, rt → 140 °C; 1.5 h, 140 °C → 0 °C
Referenz
Transfer Hydrogenation of Organic Formates and Cyclic Carbonates: An Alternative Route to Methanol from Carbon Dioxide
Kim, Seung Hyo; et al, ACS Catalysis, 2014, 4(10), 3630-3636

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Catalysts: Potassium carbonate ,  (OC-6-52)-Carbonylchloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… Solvents: Isopropanol ;  12 h, rt → 140 °C; 1.5 h, 140 °C → 0 °C
2.1 Catalysts: Potassium carbonate ,  (OC-6-52)-Carbonylchloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… Solvents: 2-Propan-1,1,1,2,3,3,3-d7-ol-d ;  3 h, rt → 140 °C; 1.5 h, 140 °C → 0 °C
Referenz
Transfer Hydrogenation of Organic Formates and Cyclic Carbonates: An Alternative Route to Methanol from Carbon Dioxide
Kim, Seung Hyo; et al, ACS Catalysis, 2014, 4(10), 3630-3636

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Catalysts: Potassium carbonate ,  (OC-6-52)-Carbonylchloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… Solvents: Isopropanol ;  1 h, rt → 140 °C; 1.5 h, 140 °C → 0 °C
2.1 Catalysts: Potassium carbonate ,  (OC-6-52)-Carbonylchloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… Solvents: 2-Propan-1,1,1,2,3,3,3-d7-ol-d ;  3 h, rt → 140 °C; 1.5 h, 140 °C → 0 °C
Referenz
Transfer Hydrogenation of Organic Formates and Cyclic Carbonates: An Alternative Route to Methanol from Carbon Dioxide
Kim, Seung Hyo; et al, ACS Catalysis, 2014, 4(10), 3630-3636

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Deuterium atom ;  15 K
2.1 Reagents: Deuterium atom ;  15 K
Referenz
Formation of deuterated formaldehyde on low temperature surfaces: Isotope effect of quantum tunneling reactions
Hidaka, H.; et al, AIP Conference Proceedings, 2013, 1543, 318-325

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Catalysts: Potassium carbonate ,  (OC-6-52)-Carbonylchloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… Solvents: Isopropanol ;  3 h, rt → 140 °C; 1.5 h, 140 °C → 0 °C
2.1 Catalysts: Potassium carbonate ,  (OC-6-52)-Carbonylchloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… Solvents: 2-Propan-1,1,1,2,3,3,3-d7-ol-d ;  3 h, rt → 140 °C; 1.5 h, 140 °C → 0 °C
Referenz
Transfer Hydrogenation of Organic Formates and Cyclic Carbonates: An Alternative Route to Methanol from Carbon Dioxide
Kim, Seung Hyo; et al, ACS Catalysis, 2014, 4(10), 3630-3636

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Catalysts: Potassium carbonate ,  (OC-6-52)-Carbonylchloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… Solvents: Isopropanol ;  6 h, rt → 140 °C; 1.5 h, 140 °C → 0 °C
2.1 Catalysts: Potassium carbonate ,  (OC-6-52)-Carbonylchloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… Solvents: 2-Propan-1,1,1,2,3,3,3-d7-ol-d ;  3 h, rt → 140 °C; 1.5 h, 140 °C → 0 °C
Referenz
Transfer Hydrogenation of Organic Formates and Cyclic Carbonates: An Alternative Route to Methanol from Carbon Dioxide
Kim, Seung Hyo; et al, ACS Catalysis, 2014, 4(10), 3630-3636

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Catalysts: Sodium bicarbonate
2.1 Catalysts: Lithium tetrafluoroborate ,  Lithium borohydride
Referenz
Efficient syntheses and chemistry of indolactam-V and its analogs
Masuda, Toshiya; et al, Agricultural and Biological Chemistry, 1989, 53(8), 2257-60

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Catalysts: Potassium carbonate ,  (OC-6-52)-Carbonylchloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… Solvents: Isopropanol ;  12 h, rt → 140 °C; 1.5 h, 140 °C → 0 °C
2.1 Catalysts: Potassium carbonate ,  (OC-6-52)-Carbonylchloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… Solvents: 2-Propan-1,1,1,2,3,3,3-d7-ol-d ;  3 h, rt → 140 °C; 1.5 h, 140 °C → 0 °C
Referenz
Transfer Hydrogenation of Organic Formates and Cyclic Carbonates: An Alternative Route to Methanol from Carbon Dioxide
Kim, Seung Hyo; et al, ACS Catalysis, 2014, 4(10), 3630-3636

Herstellungsverfahren 15

Reaktionsbedingungen
Referenz
Intramolecular reductive elimination of methane from a dinuclear palladium complex containing methyl and hydride on adjacent palladium centers
Kellenberger, B.; et al, Journal of the American Chemical Society, 1985, 107(21), 6105-7

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Catalysts: Lithium tetrafluoroborate ,  Lithium borohydride
Referenz
Efficient syntheses and chemistry of indolactam-V and its analogs
Masuda, Toshiya; et al, Agricultural and Biological Chemistry, 1989, 53(8), 2257-60

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Catalysts: Potassium carbonate ,  (OC-6-52)-Carbonylchloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… Solvents: Isopropanol ;  12 h, rt → 140 °C; 1.5 h, 140 °C → 0 °C
2.1 Catalysts: Potassium carbonate ,  (OC-6-52)-Carbonylchloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… Solvents: 2-Propan-1,1,1,2,3,3,3-d7-ol-d ;  3 h, rt → 140 °C; 1.5 h, 140 °C → 0 °C
Referenz
Transfer Hydrogenation of Organic Formates and Cyclic Carbonates: An Alternative Route to Methanol from Carbon Dioxide
Kim, Seung Hyo; et al, ACS Catalysis, 2014, 4(10), 3630-3636

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Catalysts: Potassium carbonate ,  (OC-6-52)-Carbonylchloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… Solvents: Isopropanol ;  5 h, rt → 140 °C; 1.5 h, 140 °C → 0 °C
2.1 Catalysts: Potassium carbonate ,  (OC-6-52)-Carbonylchloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… Solvents: 2-Propan-1,1,1,2,3,3,3-d7-ol-d ;  3 h, rt → 140 °C; 1.5 h, 140 °C → 0 °C
Referenz
Transfer Hydrogenation of Organic Formates and Cyclic Carbonates: An Alternative Route to Methanol from Carbon Dioxide
Kim, Seung Hyo; et al, ACS Catalysis, 2014, 4(10), 3630-3636

Methanol-d4, 99.8%(High purity) Raw materials

Methanol-d4, 99.8%(High purity) Preparation Products

Methanol-d4, 99.8%(High purity) Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:811-98-3)Methanol-d4, 99.8%(High purity)
A1207143
Reinheit:99%
Menge:50ml
Preis ($):191.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:811-98-3)Methanol-12C,d4
1635877
Reinheit:98%
Menge:Company Customization
Preis ($):Untersuchung